N-(3-ethoxypropyl)-2-phenoxypropanamide
Description
N-(3-ethoxypropyl)-2-phenoxypropanamide is an amide derivative characterized by a phenoxy group attached to a propanamide backbone and an N-(3-ethoxypropyl) substituent. The 3-ethoxypropyl moiety is a recurring feature in molecules with diverse biological and industrial roles, influencing solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-17-11-7-10-15-14(16)12(2)18-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRAJKHDYZVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-phenoxypropanamide typically involves the reaction of 3-ethoxypropylamine with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxypropyl group or the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(3-ethoxypropyl)-2-phenoxypropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide (CMB)
- Structure: Differs from the active analog CMH (4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide) by replacing the hydroxyl group with an N-(3-ethoxypropyl) substituent.
- Key Findings: CMB is biologically inactive in downregulating c-FLIP (a cancer cell survival protein), unlike CMH. This highlights the critical role of the hydroxyl group in bioactivity, as the ethoxypropyl group may sterically hinder target binding or alter electronic properties . Implication for Target Compound: The ethoxypropyl group in N-(3-ethoxypropyl)-2-phenoxypropanamide may similarly reduce interaction with enzymatic targets compared to hydroxylated analogs.
N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide (Panthenyl Ethyl Ether)
- Structure : Features a 3-ethoxypropyl group attached to a branched butyramide core with hydroxyl and methyl groups.
- Key Findings: Used in cosmetics as an antistatic agent. The ethoxypropyl group enhances solubility in formulations, while the hydroxyl groups facilitate hydrogen bonding with hair or skin surfaces .
Physicochemical and Functional Comparisons
2-[(3-Ethoxypropyl)amino]-N-ethylpropanamide
- Structure: Contains a 3-ethoxypropylamino group linked to a propanamide chain.
- Key Findings: Molecular weight: 202.29 g/mol. The ethoxypropyl group likely contributes to moderate hydrophobicity, balancing solubility in polar and nonpolar solvents . Implication for Target Compound: Similar molecular weight (estimated ~265 g/mol) and hydrophobicity may make this compound suitable for drug delivery systems or surfactants.
Poly(N-(3-ethoxypropyl)acrylamide)
- Structure : A polymer with repeating N-(3-ethoxypropyl)acrylamide units.
- Key Findings: Exhibits thermo-responsive behavior in aqueous solutions. The ethoxypropyl group lowers the lower critical solution temperature (LCST) compared to other alkylacrylamides, enabling phase transitions near physiological temperatures . Implication for Target Compound: The ethoxypropyl group’s influence on solvation suggests that this compound could stabilize colloidal systems or modulate phase behavior in formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
